molecular formula C49H48O20 B1245763 Vanicoside B

Vanicoside B

Número de catálogo: B1245763
Peso molecular: 956.9 g/mol
Clave InChI: ALSDWGAQQGXOHC-PWYSLETCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Vanicoside B is a natural product found in Fallopia sachalinensis, Persicaria perfoliata, and other organisms with data available.

Aplicaciones Científicas De Investigación

Antitumor Activity

1. Mechanisms of Action in Cancer Cells

Vanicoside B has demonstrated significant antiproliferative effects against various cancer cell lines, particularly in triple-negative breast cancer (TNBC). In a study focusing on TNBC cells (MDA-MB-231), this compound was found to upregulate cyclin-dependent kinase 8 (CDK8), which plays a crucial role in cell cycle regulation and apoptosis. The compound inhibited CDK8-mediated signaling pathways, leading to cell cycle arrest and apoptosis in TNBC cells without causing overt toxicity in xenograft models .

2. Cytotoxic Effects on Melanoma

Research has also explored the cytotoxic effects of this compound on melanoma cell lines. Studies indicated that this compound exhibited cytotoxicity against both melanotic and amelanotic melanoma cells. The compound was evaluated for its ability to induce apoptosis through the generation of reactive oxygen species (ROS), which selectively affected cancer cells while sparing normal fibroblasts . This selectivity highlights its potential as a targeted cancer therapy.

Pharmacological Properties

1. Antiviral Potential

Recent investigations have suggested that this compound may possess antiviral properties. It has been identified as a substrate for certain enzymatic reactions that could inhibit viral replication mechanisms. This opens avenues for further research into its application against viral infections .

2. Modulation of Enzymatic Activity

This compound has been studied for its role in modulating enzymatic activities related to oxidative stress and inflammation. Its interaction with lipoperoxidase (LPO) suggests that it may influence oxidative processes within cells, potentially offering protective effects against oxidative damage .

Table: Summary of Key Studies on this compound

Study ReferenceCell TypeMain FindingsPotential Applications
TNBC (MDA-MB-231)Induces apoptosis via CDK8 inhibitionCancer therapy
MelanomaCytotoxic effects with ROS generationTargeted cancer treatment
Viral studiesSubstrate for enzymatic reactions; potential antiviral activityAntiviral therapies

Análisis De Reacciones Químicas

Interaction with Cyclin-Dependent Kinase 8 (CDK8)

Vanicoside B demonstrates high binding affinity for CDK8, a kinase implicated in triple-negative breast cancer (TNBC). Molecular modeling studies reveal:

  • Binding Energy : High affinity via hydrogen bonding and hydrophobic interactions .

  • Key Residues : Interactions with catalytic and regulatory domains of CDK8, suppressing downstream signaling pathways (e.g., Wnt/β-catenin) .

  • Functional Impact :

    • Suppression of epithelial-mesenchymal transition (EMT) proteins.

    • Induction of cell cycle arrest and apoptosis in TNBC cells .

Inhibition of SARS-CoV-2 Main Protease (Mpro)

This compound binds SARS-CoV-2 Mpro, a critical enzyme for viral replication, with the following interactions :

Interaction TypeResidues InvolvedBond Type
Hydrogen bondingCys145, Gln189, His164, Asn142Conventional H-bonds
π-π stackingHis41, Met165Aromatic interactions

Docking Score : GOLD fitness score >80, comparable to the reference inhibitor N3 .

Modulation of PI4KB/OSBP Pathway in Poliovirus Inhibition

This compound inhibits poliovirus replication by targeting host phosphatidylinositol 4-kinase IIIβ (PI4KB):

  • IC₅₀ : 5 μM (vs. 34 nM for T-00127-HEV1, a PI4KB inhibitor) .

  • Mechanism :

    • Disrupts PI4KB-OSBP interaction, preventing viral RNA replication .

    • No allosteric effect on PI4KB, unlike MDL-860 .

Cytotoxic Activity via Apoptosis Induction

In melanoma cells, this compound triggers apoptosis through:

  • Phosphatidylserine Exposure : Measured via RealTime-Glo™ Annexin V assay .

  • Dose-Dependent Effects :

    Concentration (μM)Viability Reduction (C32 Cells)Apoptosis Marker Increase
    5.045%2.5-fold RLU (luminescence)
    2570%4.0-fold RLU

Structural Basis for Reactivity

This compound’s reactivity is attributed to its functional groups:

  • Ester Linkages : Four phenylpropanoyl moieties esterified to a sucrose core, enabling hydrolysis under enzymatic conditions .

  • Acetyloxy Groups : Participate in hydrogen bonding with targets like CDK8 and Mpro .

  • Aromatic Rings : Facilitate π-π stacking with hydrophobic enzyme pockets .

Comparative Reactivity with Analogues

This compound differs structurally from vanicoside A by:

  • Acetylation Pattern : Lacks an acetyl group at C-3‴ compared to vanicoside A, reducing cytotoxicity in melanoma cells .

  • Binding Affinity : Lower kinase inhibition than vanicoside A due to fewer polar interactions .

Propiedades

Fórmula molecular

C49H48O20

Peso molecular

956.9 g/mol

Nombre IUPAC

[(2R,3R,4S,5S)-3-hydroxy-4-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-5-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxymethyl]oxan-2-yl]oxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C49H48O20/c1-62-36-24-31(8-19-35(36)53)12-22-40(55)63-25-37-43(58)45(60)46(61)48(66-37)69-49(27-65-41(56)21-10-29-4-15-33(51)16-5-29)47(67-42(57)23-11-30-6-17-34(52)18-7-30)44(59)38(68-49)26-64-39(54)20-9-28-2-13-32(50)14-3-28/h2-24,37-38,43-48,50-53,58-61H,25-27H2,1H3/b20-9+,21-10+,22-12+,23-11+/t37-,38-,43-,44-,45+,46-,47+,48-,49+/m1/s1

Clave InChI

ALSDWGAQQGXOHC-PWYSLETCSA-N

SMILES isomérico

COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O[C@]3([C@H]([C@@H]([C@H](O3)COC(=O)/C=C/C4=CC=C(C=C4)O)O)OC(=O)/C=C/C5=CC=C(C=C5)O)COC(=O)/C=C/C6=CC=C(C=C6)O)O)O)O)O

SMILES canónico

COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)OC3(C(C(C(O3)COC(=O)C=CC4=CC=C(C=C4)O)O)OC(=O)C=CC5=CC=C(C=C5)O)COC(=O)C=CC6=CC=C(C=C6)O)O)O)O)O

Sinónimos

vanicoside B

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vanicoside B
Reactant of Route 2
Vanicoside B
Reactant of Route 3
Vanicoside B
Reactant of Route 4
Vanicoside B
Reactant of Route 5
Vanicoside B
Reactant of Route 6
Vanicoside B

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.